Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester
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Overview
Description
6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which is crucial in various synthetic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenes and β-keto esters.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions.
Carboxylation: The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are selected to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the biological activity of thieno[2,3-c]pyridine derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid: This compound features a furo[2,3-c]pyridine core instead of a thieno[2,3-c]pyridine core.
6-(tert-Butoxycarbonyl)amino-2-pyridinecarboxylic acid: This compound has a similar Boc-protected amino group but lacks the thieno[2,3-c]pyridine structure.
Uniqueness
6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid is unique due to its specific thieno[2,3-c]pyridine core, which imparts distinct chemical and biological properties. This core structure is less common compared to other heterocyclic systems, making it valuable for developing novel compounds with unique activities.
Properties
Molecular Formula |
C13H16NO4S- |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-8-6-9(11(15)16)19-10(8)7-14/h6H,4-5,7H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
FMXNLUVFVPLYPC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2)C(=O)[O-] |
Origin of Product |
United States |
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